molecular formula C9H18N2O B15312011 n-((3-Aminocyclobutyl)methyl)butyramide

n-((3-Aminocyclobutyl)methyl)butyramide

Cat. No.: B15312011
M. Wt: 170.25 g/mol
InChI Key: KWUYWIQXBSSXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Aminocyclobutyl)methyl)butyramide is a synthetic amide derivative characterized by a cyclobutane ring substituted with an amino group at the 3-position, linked via a methylene bridge to a butyramide moiety. The cyclobutyl group may confer unique steric and electronic properties, while the butyramide backbone could modulate solubility and metabolic stability .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]butanamide

InChI

InChI=1S/C9H18N2O/c1-2-3-9(12)11-6-7-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H,11,12)

InChI Key

KWUYWIQXBSSXPL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1CC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Aminocyclobutyl)methyl)butyramide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution using ammonia or an amine.

    Attachment of the Butyramide Moiety: The final step involves the reaction of the aminocyclobutyl intermediate with butyric acid or its derivatives under amide formation conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-((3-Aminocyclobutyl)methyl)butyramide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Ammonia, primary or secondary amines, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-((3-Aminocyclobutyl)methyl)butyramide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-((3-Aminocyclobutyl)methyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyramide Derivatives with Alicyclic Substituents

N-[(3-Aminocyclobutyl)methyl]acetamide ()
  • Structure: Shares the 3-aminocyclobutylmethyl group but substitutes butyramide with acetamide.
  • Molecular Weight : 142.2 g/mol (C₇H₁₄N₂O).
  • Key Differences: The shorter acetamide chain may reduce hydrophobic interactions compared to the butyramide variant. This compound is noted for laboratory use, but biological data are unavailable .
N-(3-Aminocyclobutyl)-1H-tetrazole-5-carboxamide (ZINC87440467, )
  • Structure : Replaces butyramide with tetrazole-carboxamide.
  • Hypothetical Activity: Identified as a top candidate in virtual screening against Human Arginase I, suggesting strong binding affinity to enzymes.

Butyramide Derivatives with Aromatic/Aryl Substituents

AJ2-22 and AJ2-23 ()
  • Structures :
    • AJ2-22: N-((1H-indol-5-yl)methyl)-N-(2,3-dihydro-1H-inden-2-yl)butyramide.
    • AJ2-23: N-((1H-benzo[d]imidazol-2-yl)methyl)-N-((1H-indol-5-yl)methyl)butyramide.
  • Molecular Weights : 384.17 (AJ2-22) and 333.20 (AJ2-23).
  • Activity : Synthesized for anti-inflammatory research. The indole and benzimidazole groups likely enhance π-π stacking and receptor binding, contrasting with the aliphatic cyclobutyl group in the target compound .
N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide ()
  • Structure : Contains a methoxyphenyl and piperidine-phenethyl group.
  • Regulatory Status : Listed in legal documents due to structural similarity to controlled substances. The bulky aromatic substituents may increase CNS activity compared to the smaller cyclobutyl group .

Simple Butyramide Analogs

n-Butyramide ()
  • Structure : Unsubstituted butyramide (CH₃CH₂CH₂CONH₂).
  • Biological Activity :
    • Inhibits erythroleukemia cell proliferation (IC₅₀ ~5 mM).
    • Induces hemoglobin synthesis more effectively than isobutyramide.
    • Weak histone deacetylase (HDAC) inhibitor compared to 4-phenylbutyrate .
N-(4-Nitrophenyl)-butyramide ()
  • Structure : 4-Nitrophenyl substituent.
  • Activity: Hydrolyzed by serine hydrolases with mechanistically consistent kinetics. The electron-withdrawing nitro group enhances reactivity, unlike the electron-donating amino group in the target compound .

Aminoethyl-Substituted Butyramides ()

N-(2-((3-Methoxyphenyl)amino)ethyl)butyramide (4b)
  • Structure: Methoxyphenylaminoethyl group.
  • Synthesis : 73% yield via flash chromatography.
  • Molecular Weight : 237 [M+H]⁺.
  • Comparison: The flexible ethylamino linker may improve solubility but reduce target specificity compared to the rigid cyclobutylmethyl group .

Key Findings and Mechanistic Insights

  • Structural Impact on Activity: Cyclobutyl Group: May enhance binding to rigid enzyme pockets (e.g., arginase) due to constrained geometry . Butyramide Chain: Balances hydrophobicity and metabolic stability, differing from shorter (acetamide) or bulkier (tetrazole) analogs .
  • Biological Implications :

    • Weaker HDAC inhibition compared to phenylbutyrate derivatives suggests that aromaticity enhances enzyme interaction .
    • The absence of hemoglobin induction in tert-butylacetate analogs highlights the necessity of the amide group for differentiation activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.